molecular formula C21H24ClN3O4S B6007792 4-({N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzamide

4-({N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzamide

Cat. No. B6007792
M. Wt: 450.0 g/mol
InChI Key: CMPQLEYGKBSMBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzamide, also known as CR8, is a small molecule inhibitor that has been used in scientific research to study various biological processes. This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment.

Mechanism of Action

4-({N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzamide inhibits the activity of CDKs by binding to the ATP-binding site on the kinase domain. This prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. Additionally, 4-({N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzamide has been shown to inhibit the activity of checkpoint kinases, which are involved in the DNA damage response. By inhibiting checkpoint kinases, 4-({N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzamide sensitizes cancer cells to DNA-damaging agents, leading to increased cell death.
Biochemical and Physiological Effects
4-({N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzamide has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of CDKs and checkpoint kinases, leading to cell cycle arrest and apoptosis. Physiologically, it has been shown to sensitize cancer cells to DNA-damaging agents, leading to increased cell death. Additionally, 4-({N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzamide has been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 4-({N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzamide is its specificity for CDKs and checkpoint kinases, making it a valuable tool for studying these biological processes. Additionally, its ability to sensitize cancer cells to DNA-damaging agents makes it a potential therapeutic agent for cancer treatment. However, one limitation of 4-({N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzamide is its potential toxicity, particularly at higher concentrations. Careful dosing and monitoring are necessary to ensure that the compound is used safely in lab experiments.

Future Directions

There are several future directions for research on 4-({N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzamide. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Additionally, 4-({N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzamide could be used as a tool for studying the role of CDKs and checkpoint kinases in other biological processes, such as neurodegenerative diseases and inflammation. Finally, the development of new CDK inhibitors based on the structure of 4-({N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzamide could lead to the discovery of more potent and selective compounds for cancer therapy.

Synthesis Methods

The synthesis of 4-({N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzamide involves the reaction of 4-aminobenzamide with N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycine. The reaction takes place in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The product is then purified using column chromatography to obtain pure 4-({N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzamide.

Scientific Research Applications

4-({N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzamide has been used in scientific research to study various biological processes, including cell cycle regulation, DNA damage response, and apoptosis. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. CDKs are overexpressed in many types of cancer, making them attractive targets for cancer therapy. 4-({N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzamide has also been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy drugs, by inhibiting the DNA damage response. Additionally, 4-({N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}amino)benzamide has been found to induce apoptosis in cancer cells, leading to cell death.

properties

IUPAC Name

4-[[2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4S/c22-16-8-12-19(13-9-16)30(28,29)25(18-4-2-1-3-5-18)14-20(26)24-17-10-6-15(7-11-17)21(23)27/h6-13,18H,1-5,14H2,(H2,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPQLEYGKBSMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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